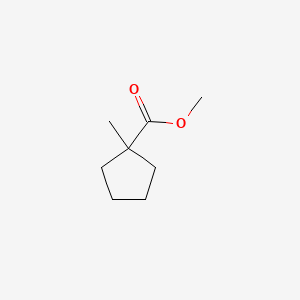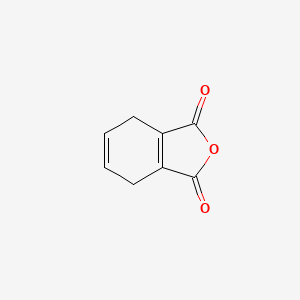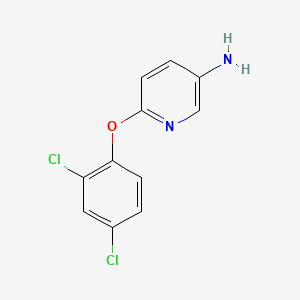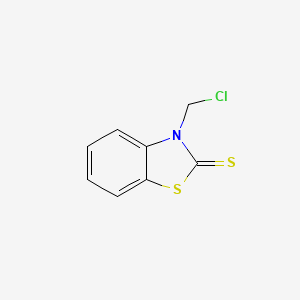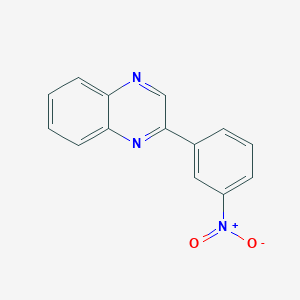![molecular formula C10H9ClN2O B1597489 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 796067-44-2](/img/structure/B1597489.png)
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Übersicht
Beschreibung
“2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound that belongs to the family of 4H-pyrido[1,2-a]pyrimidin-4-ones . This family of compounds exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is characterized by the presence of a pyrido[1,2-a]pyrimidin-4-one ring, a chloromethyl group at the 2-position, and a methyl group at the 9-position .Chemical Reactions Analysis
The compound has been involved in metal-free C-3 chalcogenation reactions, which are a type of sulfenylation/selenylation reactions . These reactions proceed under mild conditions and can be executed in gram scale .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.618 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.2±44.0 °C at 760 mmHg . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthetic Methodologies
Recent studies have highlighted the significant attention towards pyrido[1,2-a]pyrimidines due to their structural features, synthetic methodologies, and reactions. The focus has been on exploring diverse methodologies for their synthesis, understanding their tautomeric forms, and investigating their biological importance and mechanistic pathways. The synthetic procedures since 2000 have been described, aiming to provide a comprehensive overview of the chemistry of pyrido[1,2-a]pyrimidines, including compounds like 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Elattar, Rabie, & Hammouda, 2017).
Structural Insights
The crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a close analogue, has been elucidated through spectral analysis and X-ray diffraction studies, revealing significant details about the planarity of the pyrido-pyrimidine moiety and the stability of the crystal structure through hydrogen bonds and π-π interactions (Anthal, Dutt, Satti, Kant, & Gupta, 2014). This provides a foundation for understanding the structural dynamics of similar compounds.
Biological Significance and Potential Applications
The synthesis and investigation of 4H-pyrido[1,2-a]pyrimidin-4-ones, including the synthesis of compounds through the reaction of substituted 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-ones, have been explored for their antimicrobial properties. However, the studied compounds showed no significant antimicrobial activity, indicating the need for further modifications to enhance their biological efficacy (Ferrarini, Mori, Armani, & Rossi, 1995).
Interaction with DNA
The interaction of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine hydrochloride with DNA has been characterized, showing potential for groove mode binding via hydrogen bonds. This study provides insights into the compound's interaction mechanisms with biological macromolecules, suggesting avenues for research in drug design and molecular biology (Zhang, Huang, Cai, Xu, & Sun, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-3-2-4-13-9(14)5-8(6-11)12-10(7)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZINXRNSWULSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368731 | |
| Record name | 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
796067-44-2 | |
| Record name | 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






